Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate
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Overview
Description
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The compound’s structure consists of a bicyclo[2.2.1]heptene ring system with a methyl ester functional group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl-3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic compound . The reaction conditions often involve the use of a solvent such as chloroform and a catalyst like silver nitrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the ester functional group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: An ester derivative with an ethyl group instead of a methyl group.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: A trimethyl-substituted derivative.
Uniqueness
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research applications.
Properties
CAS No. |
63379-11-3 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-2-3-7(8)5-4-6/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
YERHEQLEVHZOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC1C=C2 |
Origin of Product |
United States |
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